Mumefural
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Overview
Description
Mumefural belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
Scientific Research Applications
Toxicity Assessment
Mumefural, derived from Prunus mume Sieb. et Zucc., was assessed for its safety through toxicity studies in mice. The studies found no significant adverse effects or death at doses up to 5000 mg/kg, suggesting a high safety profile for this compound (Kim, Han, & Jeon, 2020).
Blood Fluidity Improvement
Research has demonstrated that this compound significantly improves blood fluidity. This effect was observed in human blood samples treated with this compound, indicating its potential use in improving blood circulation (Chuda et al., 1999).
Diabetes and Brain Health
This compound has shown promising results in preventing hyperglycemia and insulin resistance in type 2 diabetes mellitus (T2DM). It also demonstrated a potential role in reducing amyloid-beta accumulation in the brain, suggesting its applicability in T2DM management and potentially in neurodegenerative diseases (Hosogi et al., 2023).
Arterial Thrombosis Treatment
Studies indicate that this compound improves blood flow and prevents thrombus formation in arterial thrombosis models. It has demonstrated the ability to inhibit platelet activation and reduce inflammation, highlighting its potential in managing blood circulation disorders (Bang & Jeon, 2020).
Cognitive Impairment
This compound has been found to ameliorate cognitive impairment in chronic cerebral hypoperfusion scenarios by regulating the cholinergic system and reducing neuroinflammation. This suggests its potential application in cognitive health and neurological disorders (Bang, Kim, & Jeon, 2019).
Stroke Prevention
In the context of stroke prevention, this compound has been identified as a potential inhibitor of Phosphodiesterase 4D (PDE4D), a target associated with stroke. This positions this compound as a candidate for natural compound-based stroke therapies (Chen & Chen, 2011).
Influenza A Virus Inhibition
This compound has been observed to exhibit multiple inhibitory effects against the pandemic influenza A (H1N1) virus. It affects both hemagglutination and neuraminidase functions, crucial for viral attachment and budding, suggesting its potential as an anti-influenza agent (Sriwilaijaroen et al., 2011).
Properties
CAS No. |
222973-44-6 |
---|---|
Molecular Formula |
C12H12O9 |
Molecular Weight |
300.22 g/mol |
IUPAC Name |
2-[2-[(5-formylfuran-2-yl)methoxy]-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C12H12O9/c13-5-7-1-2-8(21-7)6-20-10(16)4-12(19,11(17)18)3-9(14)15/h1-2,5,19H,3-4,6H2,(H,14,15)(H,17,18) |
InChI Key |
FYDIRKLRXHXXHY-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)C=O)COC(=O)CC(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1=C(OC(=C1)C=O)COC(=O)CC(CC(=O)O)(C(=O)O)O |
Synonyms |
mumefural |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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